2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyrimidine ring, and a methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of 2-fluorophenylamine with a suitable piperazine precursor under controlled conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often involving the reaction of appropriate nitriles and amines.
Coupling Reactions: The piperazine and pyrimidine intermediates are then coupled using a thiol-based reagent to form the desired sulfanyl linkage.
Final Acetylation: The final step involves the acetylation of the compound with 2-methoxyphenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfanyl derivatives.
Substitution: Substituted derivatives at the fluorophenyl and methoxyphenyl sites.
Scientific Research Applications
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Receptors: The piperazine and pyrimidine rings allow the compound to bind to various receptors, modulating their activity.
Inhibition of Enzymes: The compound can inhibit specific enzymes, affecting biochemical pathways.
Modulation of Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but lacks the sulfanyl and methoxyphenyl groups.
4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Contains a fluorophenyl piperazine but differs in the rest of the structure.
Uniqueness
2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a piperazine ring, a pyrimidine ring, and a methoxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FN5O2S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-9-5-3-7-18(20)27-22(30)15-32-23-14-21(25-16-26-23)29-12-10-28(11-13-29)19-8-4-2-6-17(19)24/h2-9,14,16H,10-13,15H2,1H3,(H,27,30) |
InChI Key |
VUIJWLLMMMBPPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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